methyl (2S)-3-amino-2-methylpropanoate hydrochloride methyl (2S)-3-amino-2-methylpropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 168828-17-9
VCID: VC11599174
InChI: InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
SMILES:
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol

methyl (2S)-3-amino-2-methylpropanoate hydrochloride

CAS No.: 168828-17-9

Cat. No.: VC11599174

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl (2S)-3-amino-2-methylpropanoate hydrochloride - 168828-17-9

Specification

CAS No. 168828-17-9
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name methyl (2S)-3-amino-2-methylpropanoate;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Standard InChI Key RVPWGKBKRYTOHJ-WCCKRBBISA-N
Isomeric SMILES C[C@@H](CN)C(=O)OC.Cl
Canonical SMILES CC(CN)C(=O)OC.Cl

Introduction

Chemical Structure and Stereochemical Features

The compound’s IUPAC name, methyl (2S)-3-amino-2-methylpropanoate hydrochloride, reflects its esterified carboxylic acid group, tertiary amine, and hydrochloride salt form. The stereochemistry at the second carbon (S-configuration) is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.

Table 1: Key Structural and Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
IUPAC Namemethyl (2S)-3-amino-2-methylpropanoate;hydrochloride
SMILES NotationCC@@HC(=O)OC.Cl
InChI KeyRVPWGKBKRYTOHJ-WCCKRBBISA-N
StereochemistryS-configuration at C2

The crystal structure and hydrogen-bonding network of the hydrochloride salt enhance its stability, making it suitable for storage and handling in laboratory settings.

Synthesis and Preparation Methods

The synthesis of methyl (2S)-3-amino-2-methylpropanoate hydrochloride typically begins with the preparation of a chiral amine intermediate, followed by esterification and salt formation. Source outlines a generalized pathway:

  • Amine Intermediate Formation: Protection of the amino group in 2-methyl-L-alanine derivatives.

  • Esterification: Reaction with methanol under acidic conditions to form the methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A patent (Source ) describes a diazotization reaction for synthesizing structurally related α-hydroxy acids, which could inform alternative routes for this compound. For instance, using 2-methyl-L-phenylalanine hydrochloride as a starting material, diazotization with sodium nitrite in 1,4-dioxane and dilute sulfuric acid achieves configurational retention while avoiding toxic reagents like cyanides .

Table 2: Comparative Synthesis Strategies

MethodAdvantagesLimitations
Multi-step organic synthesis (Source)High enantiomeric purityRequires protective group chemistry
Diazotization (Source )Scalable, avoids toxic reagentsLimited to specific substrates

Physicochemical Properties

The compound exists as a white to light yellow crystalline solid with a melting point of approximately 181°C (based on analog data from Source ). Its solubility profile favors polar solvents such as water, methanol, and ethyl acetate, while it remains insoluble in nonpolar solvents like petroleum ether. The hydrochloride salt form enhances water solubility, facilitating its use in aqueous reaction conditions .

Table 3: Solubility and Stability Data

SolventSolubility (mg/mL)Stability Notes
Water>50Stable at pH 2–4; hydrolyzes in basic conditions
Methanol>100Stable at room temperature
Ethyl Acetate10–20Limited solubility

Applications in Organic Synthesis

The compound’s reactive functional groups (ester and amine) make it a versatile intermediate:

  • Peptide Synthesis: Used to introduce chiral centers into peptide backbones.

  • Catalysis: As a ligand in asymmetric catalysis for C–C bond-forming reactions.

  • Prodrug Development: Ester hydrolysis in vivo can release active carboxylic acid drugs.

Source ’s methodology for related compounds demonstrates scalability, achieving an 85% yield via diazotization and extraction . This efficiency underscores its industrial potential.

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundCAS No.Key Differences
Methyl 2-amino-2-methylpropanoate HCl15028-41-8No stereogenic center; simpler structure
(S)-2-Hydroxy-3-o-methylpropanoic acidN/ACarboxylic acid; hydroxyl group

The absence of a hydroxyl group in methyl (2S)-3-amino-2-methylpropanoate hydrochloride reduces its polarity compared to α-hydroxy acids, altering its metabolic pathways and receptor affinities .

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